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Ciprofibrate Ethyl Ester-d6

Cat. No.: B1154223
M. Wt: 323.24
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Description

Foundational Principles of Isotopic Labeling in Molecular Sciences

Isotopic labeling is a technique that leverages the distinct physical properties of isotopes to track the journey of molecules through chemical reactions, metabolic pathways, or within a cell. wikipedia.org The fundamental principle lies in the chemical equivalence of isotopes; they possess the same number of protons and electrons, leading to nearly identical chemical reactivity. metwarebio.com However, the difference in neutron number results in a detectable mass difference. lucerna-chem.ch

This mass difference is the cornerstone of detection methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comwikipedia.org In mass spectrometry, the heavier isotopically labeled compound can be distinguished from its unlabeled counterpart by its higher mass-to-charge ratio. wikipedia.org This allows for precise quantification and tracking of the labeled molecule. moravek.com The use of SIL compounds as internal standards in quantitative analysis is a prime example of this principle in action. scioninstruments.com

Strategic Significance of Deuterated Analogs in Mechanistic Investigations

Deuterium (B1214612), a stable isotope of hydrogen with an additional neutron, plays a particularly strategic role in scientific research. lucerna-chem.chwikipedia.org The replacement of hydrogen with deuterium, known as deuteration, has been utilized by scientists since 1961. assumption.eduassumption.edu One of the most significant applications of deuterated analogs is in mechanistic investigations of chemical reactions and metabolic pathways. assumption.edusnnu.edu.cnresearchgate.net

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond strength leads to the "kinetic isotope effect" (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. assumption.edu By observing how deuteration at specific positions affects the rate of a reaction, researchers can deduce the reaction mechanism and identify rate-determining steps. assumption.eduacs.org

Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry. clearsynth.comaptochem.com Because they have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization and matrix effects, leading to more accurate and precise quantification. aptochem.comtexilajournal.com

Historical Context and Evolution of Deuterium Labeling in Pharmaceutical Research

The use of deuterium in pharmaceutical research has evolved significantly over the decades. Initially, deuterated compounds were primarily used as internal standards for analytical methods like NMR and mass spectrometry to elucidate mechanisms and trace a compound's movement within the body. assumption.eduassumption.edu

The concept of intentionally incorporating deuterium into drug molecules to improve their properties, a practice sometimes referred to as "deuterium switching," gained traction more recently. nih.gov The first patents for deuterated molecules were granted in the 1970s. wikipedia.org The rationale behind this approach is to leverage the kinetic isotope effect to slow down the metabolic breakdown of a drug. wikipedia.orgassumption.edu By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be significantly reduced, potentially leading to a longer drug half-life, improved safety profiles, and reduced formation of toxic metabolites. medchemexpress.comassumption.edunih.gov

This strategy has led to the development and, in some cases, regulatory approval of deuterated drugs. wikipedia.orgassumption.edu The evolution of this field has spurred the development of new and more efficient methods for site-selective deuteration of a wide variety of organic molecules. assumption.edusnnu.edu.cn

Interactive Data Table: Properties of Common Stable Isotopes

IsotopeNatural Abundance (%) simsonpharma.comAtomic Mass (amu)Use in Research
¹H (Protium)~99.9851.007825-
²H (Deuterium)~0.015 simsonpharma.com2.014102Mechanistic studies, internal standards, improving drug pharmacokinetics assumption.eduassumption.edu
¹²C~98.912.000000-
¹³C~1.1 simsonpharma.com13.003355Metabolic flux analysis, protein and nucleic acid labeling moravek.comsimsonpharma.com
¹⁴N~99.614.003074-
¹⁵N~0.415.000109Protein and nucleic acid labeling, metabolic studies moravek.comsimsonpharma.com
¹⁶O~99.815.994915-
¹⁸O~0.217.999160Mechanistic studies, metabolic studies simsonpharma.commedchemexpress.com

Ciprofibrate (B1669075) Ethyl Ester-d6

Ciprofibrate Ethyl Ester-d6 is the isotopically labeled analog of Ciprofibrate Ethyl Ester. usbio.net Ciprofibrate Ethyl Ester is recognized as an impurity of ciprofibrate, a hypolipidemic agent. usbio.net

Chemical Identity and Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₁₅D₆H₁₂Cl₂O₃ lgcstandards.com
Molecular Weight 323.245 g/mol lgcstandards.com
Synonyms Ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate-d6
Physical State Neat lgcstandards.com
Storage Temperature -20°C usbio.net

Synthesis and Characterization

The synthesis of deuterated compounds like this compound involves specialized chemical reactions to introduce deuterium atoms at specific positions. General methods for deuteration include catalytic exchange reactions, reduction of functional groups with deuterated reagents, and multi-component reactions using deuterated starting materials. snnu.edu.cnbeilstein-journals.orgacs.org For instance, a common strategy involves the use of deuterated solvents like DMSO-d6 or deuterated reagents in the presence of a catalyst. acs.org

The synthesis of the non-deuterated parent compound, ciprofibrate, can be achieved through several routes. One method involves the cyclization of styrene, followed by acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. google.com Another approach starts with p-hydroxybenzaldehyde, which undergoes condensation and decarboxylation, followed by etherification and a cyclization reaction with chloroform. google.com The synthesis of the ethyl ester would involve an esterification step. The introduction of the deuterium labels in this compound would likely occur at the ethyl group.

Characterization of this compound relies on analytical techniques that can confirm its structure and isotopic purity. High-performance liquid chromatography (HPLC) is used to determine chemical purity. google.com Mass spectrometry is crucial for confirming the molecular weight and the incorporation of the six deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to verify the positions of the deuterium labels within the molecule.

Applications in Scientific Research

The primary application of this compound is as an internal standard in analytical chemistry, particularly for the quantification of ciprofibrate and its related impurities in various samples. evitachem.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), adding a known amount of the deuterated standard to a sample allows for accurate and precise measurement of the non-labeled analyte. scioninstruments.comevitachem.com The deuterated standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the reliability of the analytical method. aptochem.com

The use of deuterated internal standards is essential in bioanalysis for therapeutic drug monitoring and pharmacokinetic studies. texilajournal.com By using this compound, researchers can accurately quantify the levels of ciprofibrate and its ethyl ester impurity in biological matrices such as blood or plasma. texilajournal.comnih.gov This is critical for understanding the absorption, distribution, metabolism, and excretion of the drug.

Properties

Molecular Formula

C₁₅H₁₂D₆Cl₂O₃

Molecular Weight

323.24

Synonyms

Ciprofibrate Ethyl Ester-d6;  Ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate-d6;  Ethyl Ciprofibrate-d6

Origin of Product

United States

Ciprofibrate Ethyl Ester D6: a Specialized Deuterated Chemical Probe and Analytical Standard

Research Paradigm of Fibrate Class Compounds and their Metabolic Derivatives

Fibrates are a class of amphipathic carboxylic acids and their esters, derived from fibric acid. wikipedia.org They are primarily investigated for their role in managing lipid metabolism. The core mechanism of fibrate action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically the PPARα isoform. ahajournals.orgnih.gov PPARs are nuclear receptors that regulate the expression of genes involved in lipid and carbohydrate metabolism. wikipedia.org

Activation of PPARα by fibrates leads to a cascade of metabolic effects, including:

Increased Lipoprotein Lipolysis: Fibrates stimulate the expression of lipoprotein lipase (B570770) (LPL), an enzyme that breaks down triglycerides found in very-low-density lipoproteins (VLDL) and chylomicrons. youtube.com

Reduced VLDL Production: They decrease hepatic triglyceride synthesis and subsequent VLDL secretion. ahajournals.orgnih.gov

Enhanced Fatty Acid Oxidation: Fibrates promote the uptake and breakdown of fatty acids in the liver through β-oxidation. nih.gov

Increased HDL Synthesis: They can increase the production of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL). ahajournals.orgnih.gov

Many fibrate drugs are administered as esters, which are metabolic precursors. In the body, these esters are hydrolyzed to their corresponding active carboxylic acid forms. For example, ciprofibrate (B1669075) ethyl ester is metabolized to ciprofibric acid, the pharmacologically active molecule that interacts with PPARα. This metabolic conversion is a central aspect of their research and therapeutic paradigm.

Common Fibrate Class Compounds

Compound Form
Ciprofibrate Acid
Fenofibrate (B1672516) Ester
Gemfibrozil Acid
Bezafibrate Acid

Rationale for Deuterium (B1214612) Incorporation within the Ciprofibrate Ethyl Ester Scaffold

The primary rationale for incorporating deuterium into the Ciprofibrate Ethyl Ester scaffold is to create a high-fidelity internal standard for use in quantitative analytical methods, particularly those coupled with mass spectrometry (MS). iaea.orgcaymanchem.com Deuterium is a stable, non-radioactive isotope of hydrogen containing a proton and a neutron, whereas the common hydrogen isotope, protium (B1232500), has only a proton. clearsynth.com

This seemingly minor structural change is critical for several reasons:

Mass Differentiation: The key advantage is the difference in mass. Ciprofibrate Ethyl Ester-d6 is heavier than its unlabeled counterpart. In a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), the deuterated standard is easily distinguished from the analyte of interest. clearsynth.comscioninstruments.com This distinction is fundamental for accurate measurement.

Chemical and Physical Similarity: Stable isotopically labeled molecules are considered ideal internal standards because they exhibit physical and chemical properties nearly identical to the target analyte. researchgate.net this compound behaves almost identically to the natural compound during sample preparation, extraction, and chromatographic separation. researchgate.net This co-elution ensures that any variability or loss during the analytical process affects both the standard and the analyte equally.

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. While this "metabolic switching" is a strategy used in drug development to alter pharmacokinetic profiles, for an analytical standard, the stability imparted by deuteration ensures the standard remains intact throughout the analytical procedure. researchgate.netresearchgate.net

By introducing a known quantity of the deuterated standard into a sample, researchers can calculate the concentration of the unlabeled analyte with high precision, as the ratio between the two remains constant despite variations in the analytical process.

Role of Deuterated Analogs in Addressing Challenges in Analytical Chemistry and Metabolic Studies

Deuterated analogs, such as this compound, are indispensable tools for overcoming common challenges in modern analytical chemistry and metabolic research. clearsynth.com Their use significantly enhances the reliability, accuracy, and precision of quantitative measurements. clearsynth.comtexilajournal.com

In Analytical Chemistry:

The use of a deuterated internal standard is crucial for robust method validation and accurate quantification, especially in complex biological matrices like plasma or urine. clearsynth.com They help compensate for several sources of analytical error:

Sample Preparation Variability: Steps like liquid-liquid extraction or solid-phase extraction can have inconsistent recovery rates. Since the deuterated standard behaves like the analyte, it corrects for any loss during this process. scioninstruments.com

Matrix Effects: Co-eluting substances from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings. clearsynth.comscioninstruments.com The internal standard experiences the same matrix effects, allowing for effective normalization of the signal. texilajournal.com

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time. By comparing the analyte's signal to the standard's signal in every run, these variations are corrected, ensuring consistent data across a batch of samples. scioninstruments.com

Key Benefits of Deuterated Internal Standards in Quantitative Analysis

Benefit Description
Accuracy Corrects for sample loss and matrix effects, ensuring the measured value is close to the true value.
Precision Minimizes variability from sample preparation and instrument fluctuations, leading to reproducible results.
Reliability Provides a stable reference point for calibration and validation of analytical methods. clearsynth.com

| Sensitivity | Allows for the accurate quantification of very low concentrations of an analyte in complex samples. texilajournal.com |

In Metabolic Studies:

Deuterated compounds are also powerful probes for investigating the metabolic fate of drugs and other xenobiotics. researchgate.netnih.gov

Metabolite Identification: Researchers can administer a mixture of labeled and unlabeled drug and then analyze samples for the characteristic isotopic doublet pattern in the mass spectrometer. scispace.com This helps to distinguish true metabolites from endogenous background ions.

Pathway Elucidation: By strategically placing deuterium atoms on a molecule, scientists can study specific metabolic pathways. The presence or absence of the deuterium label in various metabolites provides clues about the biochemical reactions that have occurred. researchgate.netnih.gov

Pharmacokinetic Analysis: Stable isotope-labeled compounds are used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radioactive labels. acs.org

Advanced Synthetic Methodologies for Deuterated Ciprofibrate Ethyl Ester

Strategies for Regioselective Deuterium (B1214612) Incorporation

Regioselective deuteration allows for the specific placement of deuterium atoms at desired positions within a molecule. This targeted approach is essential for understanding site-specific metabolic processes and for maximizing the benefits of deuteration.

Late-Stage C-H Deuteration Approaches for Arene and Aliphatic Moieties

Late-stage C-H deuteration has emerged as a highly efficient strategy for introducing deuterium into complex molecules without the need for de novo synthesis. This approach allows for the direct replacement of hydrogen with deuterium on the existing molecular scaffold of Ciprofibrate (B1669075) Ethyl Ester. For the arene (aromatic ring) and aliphatic moieties of the molecule, transition metal-catalyzed hydrogen isotope exchange (HIE) reactions are particularly relevant. These reactions often utilize catalysts that can reversibly activate C-H bonds, facilitating the exchange with a deuterium source.

Exploration of Transition Metal Catalysis in Deuteration Reactions

Transition metal catalysts play a pivotal role in modern organic synthesis, and their application in deuteration reactions is a burgeoning field. researchgate.net A variety of transition metals, including palladium, rhodium, iridium, and ruthenium, have been shown to effectively catalyze the exchange of hydrogen for deuterium. researchgate.net For a molecule like Ciprofibrate Ethyl Ester, palladium-catalyzed C-H activation is a promising approach. mdpi.com These catalysts can be tailored with specific ligands to control the regioselectivity of the deuteration, targeting either the aromatic C-H bonds on the phenoxy ring or the aliphatic C-H bonds on the ethyl ester and methyl groups. The choice of catalyst and reaction conditions is critical to achieve high efficiency and prevent unwanted side reactions.

Utilization of Deuterium-Enriched Solvents and Reagents (e.g., D2O)

Deuterium oxide (D₂O), or heavy water, is an inexpensive and readily available source of deuterium, making it an attractive reagent for large-scale deuteration processes. mdpi.comresearchgate.net Many transition metal-catalyzed HIE reactions can be performed using D₂O as the deuterium donor. mdpi.com The use of D₂O is advantageous due to its low cost and environmental friendliness. Other deuterated reagents, such as deuterated solvents or gases (D₂), can also be employed depending on the specific catalytic system and the desired deuteration pattern.

Convergent and Divergent Synthetic Pathways for Deuterated Analog Production

The synthesis of deuterated analogs like Ciprofibrate Ethyl Ester-d6 can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of deuterated fragments of the target molecule, which are then combined in the final steps to assemble the complete deuterated product. nih.govresearchgate.net For this compound, this could involve synthesizing a deuterated phenoxy-dichlorocyclopropane intermediate and a deuterated ethyl isobutyrate fragment separately, followed by their coupling. This approach can be highly efficient as it allows for the optimization of the deuteration of each fragment individually.

In contrast, a divergent synthesis begins with a common, non-deuterated intermediate that is then subjected to various deuteration reactions to produce a library of deuterated analogs with different deuteration patterns. wikipedia.org This strategy is particularly useful for exploring the effects of deuterium incorporation at various positions within the molecule. For instance, a common precursor to Ciprofibrate could be selectively deuterated at the aromatic ring, the cyclopropyl (B3062369) group, or the ethyl ester moiety in separate reaction pathways.

Methodological Advancements in Isotopic Labeling Efficiency and Purity

Achieving high isotopic labeling efficiency and purity is paramount in the synthesis of deuterated compounds for pharmaceutical and analytical applications. Methodological advancements have focused on optimizing reaction conditions, developing more active and selective catalysts, and improving purification techniques. High-performance liquid chromatography (HPLC) and other chromatographic methods are often employed to purify the final deuterated product and remove any unreacted starting material or partially deuterated species. The goal is to obtain this compound with a high percentage of deuterium incorporation at the specified positions and minimal isotopic impurities.

Characterization of Deuteration Patterns and Isotopic Enrichment

The precise characterization of the deuteration pattern and the accurate determination of isotopic enrichment are critical quality control steps in the synthesis of deuterated compounds. rsc.org A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the sites of deuteration. nih.gov By comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated counterpart, the absence or reduction of signals corresponding to the deuterated positions can be observed. Furthermore, ²H NMR can directly detect the deuterium nuclei, providing unambiguous evidence of their location in the molecule. nih.gov

The following table provides a hypothetical example of the kind of data that would be generated during the characterization of this compound.

Analytical TechniqueParameter MeasuredHypothetical Result for this compound
¹H NMR Disappearance of Proton SignalsReduction in signal intensity for the six targeted protons.
²H NMR Presence of Deuterium SignalsSignals appear at chemical shifts corresponding to the targeted positions.
HR-MS Molecular Ion Peak (M+)Shift in m/z corresponding to the mass of six deuterium atoms.
HR-MS Isotopic Enrichment>98% d6
HR-MS Isotopic Purity>99%

A more detailed, hypothetical breakdown of the isotopic distribution as determined by mass spectrometry is presented in the table below.

IsotopologuePercentage
d0< 0.1%
d1< 0.2%
d2< 0.5%
d3< 1.0%
d4< 1.5%
d5~ 2.0%
d6> 94.7%

These characterization techniques provide a comprehensive picture of the success of the synthetic methodology in producing this compound with the desired deuteration pattern and high isotopic purity. rsc.org

Applications of Ciprofibrate Ethyl Ester D6 in Mechanistic Biological Investigations Non Clinical Focus

Elucidation of Metabolic Pathways and Enzyme Kinetics in Model Systems

The incorporation of deuterium (B1214612) atoms into the Ciprofibrate (B1669075) Ethyl Ester molecule provides a unique mass signature that allows it to be distinguished from its endogenous and non-labeled counterparts by mass spectrometry. This property is invaluable for detailed metabolic studies.

In vitro systems are fundamental for characterizing the metabolic fate of xenobiotics. Ciprofibrate Ethyl Ester-d6 is employed in these models to trace the biotransformation of the ciprofibrate ethyl ester prodrug.

Liver Microsomes : These preparations are rich in cytochrome P450 (CYP) enzymes and are used to study phase I metabolism. When this compound is incubated with liver microsomes, the formation of hydroxylated and other oxidative metabolites can be precisely tracked and quantified by LC-MS/MS, without interference from background noise.

Recombinant Enzymes : To identify the specific enzymes responsible for metabolizing ciprofibrate ethyl ester, the deuterated compound can be incubated with individual, recombinantly expressed CYP enzymes. The formation of deuterated metabolites confirms the involvement of that specific enzyme in the metabolic pathway.

Hepatocyte Cultures : Primary hepatocytes represent the gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II metabolic enzymes and transporters. In these cultures, this compound can be used to study the complete metabolic cascade, from the initial hydrolysis of the ethyl ester to the subsequent oxidation and conjugation of the resulting ciprofibrate-d6.

In Vitro Model SystemApplication of this compoundKey Findings
Liver Microsomes Identification of oxidative metabolitesTracing the formation of hydroxylated-d6 metabolites.
Recombinant Enzymes Pinpointing specific metabolizing enzymesConfirmation of CYP isoform involvement in biotransformation.
Hepatocyte Cultures Comprehensive metabolic profilingStudying the entire metabolic pathway from prodrug to conjugated metabolites.

The use of this compound in non-human animal models, such as rats, allows for the investigation of the compound's metabolic fate and biotransformation in a whole-organism context. Following administration of the deuterated compound, biological samples (e.g., plasma, urine, feces, and tissues) can be analyzed to identify and quantify the parent compound and its deuterated metabolites. This provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the ciprofibrate ethyl ester prodrug. A study on the non-deuterated ciprofibrate in rats showed it to be a potent hypolipidemic agent, and similar studies with the deuterated form can help in understanding the pharmacokinetics of the ethyl ester prodrug.

Stable isotope tracing is a powerful technique to study the flow of molecules through metabolic pathways. veeprho.comresearchgate.netresearchgate.net By introducing this compound into a biological system, researchers can trace the rate of its conversion to ciprofibrate-d6 and the subsequent formation of downstream metabolites in real-time. This allows for the calculation of metabolic flux rates through specific pathways, providing a dynamic understanding of how the drug is processed under various physiological conditions.

A significant challenge in metabolomics is distinguishing true biological signals from analytical or experimental noise. The unique mass signature of this compound and its metabolites allows for their confident identification in complex biological matrices. Furthermore, its use as an internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. lcms.czwisdomlib.orgkcasbio.com The stable isotope-labeled internal standard co-elutes with the analyte, experiencing similar matrix effects, which leads to more reliable data.

Investigation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling Pathways

Ciprofibrate is a known agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. caymanchem.comnih.govpatsnap.com While this compound itself is a prodrug, its metabolite, ciprofibrate-d6, is the active ligand for PPARα. In studies investigating the downstream effects of PPARα activation, accurate quantification of the active ligand is crucial for establishing dose-response relationships. Ciprofibrate-d6 is used as an internal standard for the precise measurement of ciprofibrate concentrations in plasma and tissues during these studies, ensuring that the observed biological effects can be accurately correlated with the concentration of the active drug. veeprho.com

Research AreaRole of Ciprofibrate-d6 (from Ethyl Ester-d6)Significance
PPARα Activation Assays Internal standard for ciprofibrate quantificationEnables accurate determination of ligand concentration for dose-response analysis.
Gene Expression Studies Correlating ciprofibrate levels with target gene modulationProvides a quantitative link between drug exposure and downstream biological effects.

Assessment of Enzyme-Mediated Biotransformation Processes beyond Classical Metabolism (e.g., Ester Hydrolysis and Transesterification in vitro)

The ethyl ester moiety of this compound makes it an excellent substrate for studying the activity of esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. By incubating this compound with these enzymes or tissue homogenates, the rate of its hydrolysis to ciprofibrate-d6 can be precisely measured. This allows for the characterization of the kinetics of this important activation step of the prodrug. The use of the deuterated substrate eliminates interference from any endogenous esters or non-deuterated ciprofibrate that may be present, ensuring that the measured activity is specific to the hydrolysis of the administered compound. Similarly, in vitro studies on transesterification reactions, where the ethyl group might be exchanged, can be facilitated by tracing the deuterated ciprofibrate backbone.

Contributions to Lipidomics Research and Dynamic Lipid Metabolic Profiling

The advent of high-resolution mass spectrometry has propelled lipidomics to the forefront of biomedical research, enabling the detailed characterization and quantification of thousands of lipid species in biological systems. researchgate.net A significant challenge in quantitative lipidomics is the inherent variability and potential for ion suppression in mass spectrometry analysis, necessitating the use of internal standards for accurate and reproducible measurements. nih.govresearchgate.net Stable isotope-labeled compounds, such as this compound, are invaluable tools in this context, serving as ideal internal standards for the quantification of their non-deuterated counterparts and related lipid molecules. sigmaaldrich.cnlcms.cz

The utility of this compound as an internal standard lies in its near-identical physicochemical properties to the endogenous or unlabeled Ciprofibrate Ethyl Ester. researchgate.net This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass due to the six deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. researchgate.net By adding a known amount of this compound to a sample, any variations in sample preparation or instrument response can be normalized, leading to more accurate quantification of Ciprofibrate Ethyl Ester.

Table 1: Mass Spectrometric Properties of Ciprofibrate Ethyl Ester and its Deuterated Analog

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (Da)
Ciprofibrate Ethyl EsterC₁₅H₁₈Cl₂O₃316.0633-
This compoundC₁₅H₁₂D₆Cl₂O₃322.1010+6.0377

This interactive table allows for the comparison of the key mass spectrometric properties of Ciprofibrate Ethyl Ester and its deuterated internal standard.

Beyond its role as an internal standard, this compound can be employed in dynamic lipid metabolic profiling studies. By introducing the deuterated compound into a biological system, researchers can trace its metabolic fate and its influence on various lipid pathways. scitechnol.com This stable isotope tracing approach allows for the elucidation of metabolic fluxes and the identification of downstream metabolites of ciprofibrate. For instance, by tracking the incorporation of the deuterium label, it is possible to investigate how ciprofibrate and its metabolites interact with and modulate lipid metabolic networks, providing insights into its mechanism of action. researchgate.net

Studies on the Role of Deuterium in Modulating Metabolic Stability and Reaction Mechanisms

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a molecule. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in mechanistic biological investigations. wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when hydrogen is replaced with deuterium. libretexts.org

In the context of this compound, this deuteration can lead to a marked increase in its metabolic stability. The primary route of metabolism for many xenobiotics involves oxidation by cytochrome P450 enzymes, a process that often entails the cleavage of C-H bonds. nih.gov By strategically placing deuterium atoms at metabolically vulnerable positions on the Ciprofibrate Ethyl Ester molecule, the rate of its metabolic degradation can be reduced. nih.gov This enhanced stability makes this compound a valuable research tool for in vitro and in vivo studies, as it allows for a more sustained exposure of the compound to biological systems, facilitating the investigation of its longer-term effects without rapid clearance.

Table 2: Hypothetical Comparison of Metabolic Rates

CompoundRelative Metabolic Rate (in vitro)Half-life (t₁/₂)
Ciprofibrate Ethyl Ester100%t
This compound45%> t

This interactive table illustrates the potential impact of deuteration on the metabolic rate and half-life of Ciprofibrate Ethyl Ester.

The altered metabolic rate of this compound can also be exploited to gain deeper insights into the reaction mechanisms of its metabolism. nih.gov By slowing down the metabolic process, it may be possible to trap and identify transient metabolic intermediates that are otherwise too short-lived to be detected when using the non-deuterated compound. nih.gov This allows for a more detailed mapping of the metabolic pathways and a better understanding of the enzymes involved and the sequence of biochemical transformations. The study of the kinetic isotope effect in the metabolism of this compound can thus provide crucial information about the transition states of the enzymatic reactions involved in its breakdown. wikipedia.orgprinceton.edu

Sophisticated Analytical Methodologies Employing Ciprofibrate Ethyl Ester D6 in Research

Mass Spectrometry-Based Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org When coupled with chromatographic separation, it provides unparalleled sensitivity and selectivity for the detection and quantification of organic molecules in complex mixtures. rsc.org In this context, Ciprofibrate (B1669075) Ethyl Ester-d6 is an indispensable tool for ensuring the reliability of quantitative MS measurements.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the quantitative analysis of drugs and their metabolites in biological samples. rsc.org This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. A validated LC-MS/MS method for quantifying ciprofibrate in human plasma, for instance, involves extracting the analyte and an internal standard from the plasma sample, followed by chromatographic separation and MS/MS detection. nih.gov

The use of a stable isotope-labeled internal standard like Ciprofibrate Ethyl Ester-d6 is ideal for such assays. It mimics the behavior of the target analyte throughout the entire process, from extraction to detection, thus compensating for any potential sample loss or ionization variability. Methods are developed to achieve a short chromatographic run time, often under 4 minutes, and demonstrate linearity over a wide range of concentrations. nih.gov The lower limit of quantification (LLOQ) for similar fibrate assays can be as low as 0.05 µg/mL. researchgate.net

Below is a table summarizing typical parameters for an LC-MS/MS method for fibrate analysis.

ParameterDetails
Chromatography HPLC or UPLC
Column C18 (e.g., Genesis C18, 4.6 x 150 mm) nih.gov
Mobile Phase Acetonitrile (B52724)/Water with an acid modifier (e.g., acetic or formic acid) nih.gov
Flow Rate Isocratic or gradient elution
Internal Standard This compound
Detection Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), typically negative mode for fibrates researchgate.net
Run Time < 4 minutes nih.gov
LLOQ 0.1 µg/mL nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, making it a common choice for LC-MS applications in biomedical and pharmaceutical analysis. Isotope Dilution Mass Spectrometry (IDMS) is a quantitative method that relies on the addition of a known amount of an isotopically enriched standard—such as this compound—to a sample. epa.gov

The sample is then processed and analyzed by LC-ESI-MS. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency and ionization suppression or enhancement. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal from the natural analyte to that of the isotope-labeled standard, a highly accurate and precise concentration can be determined, regardless of sample loss during preparation. epa.gov This approach is considered a definitive method for quantification due to its high level of accuracy.

Multiple Reaction Monitoring (MRM) is a highly sensitive scanning mode used in tandem mass spectrometry for targeted quantification. nih.govnih.gov In an MRM experiment, the first quadrupole selects a specific precursor ion (based on its m/z), which is then fragmented in the collision cell. The third quadrupole is set to monitor for a specific, characteristic fragment ion. nih.gov This precursor-to-product ion transition is highly specific to the compound of interest, significantly reducing background noise and enhancing selectivity.

The sensitivity of MRM analysis is critically dependent on optimizing instrument parameters like collision energy (CE) and declustering potential (DP) for each transition. nih.govnih.gov These parameters are fine-tuned to maximize the signal of the desired product ion. For a quantitative assay, separate MRM transitions are optimized for both the analyte (e.g., Ciprofibrate) and the internal standard (this compound). The precursor ion for the deuterated standard will have a higher mass, while the fragment ion may be the same or different depending on where the deuterium (B1214612) labels are located.

The table below shows a hypothetical example of optimized MRM transitions for Ciprofibrate and its deuterated ethyl ester standard, based on published values for Ciprofibrate. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Ciprofibrate287.0159.0-16-51
This compound321.1159.0-18-55

High-throughput screening (HTS) is a key process in drug discovery that involves the rapid assessment of large numbers of compounds to identify potential therapeutic candidates. nih.govnih.gov HTS requires analytical methods that are not only sensitive and robust but also extremely fast. LC-MS/MS methods utilizing stable isotope-labeled internal standards like this compound are well-suited for this application.

The speed of LC-MS/MS analysis, with run times often under two minutes per sample, allows for the analysis of thousands of samples in a single day. researchgate.net Furthermore, the high selectivity of MRM allows for multiplexing, where multiple analytes can be measured simultaneously in a single run. By developing a panel of MRM transitions for various compounds and their corresponding deuterated internal standards, researchers can significantly increase throughput. This capability is crucial in areas such as in vitro metabolic stability assays or pharmacokinetic screening, where rapid and reliable quantification of multiple compounds is essential.

Advanced Chromatographic Separation Techniques

Chromatographic separation is a fundamental and indispensable step in the quantitative analysis of analytes in complex matrices. rsc.org Its primary role is to resolve the target compound from endogenous interferences and other components in the sample before it enters the mass spectrometer, thereby minimizing ion suppression and improving the accuracy of quantification.

Both HPLC and its more advanced successor, UPLC, are the standard separation techniques coupled with mass spectrometry for quantitative bioanalysis. rsc.org These methods utilize a stationary phase (packed into a column) and a liquid mobile phase to separate compounds based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC): HPLC systems use columns with particle sizes typically in the 3-5 µm range. A common choice for the analysis of fibrates is a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous solution containing a modifier like acetic or formic acid to improve peak shape. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC technology employs columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, greater peak capacity, and increased speed compared to traditional HPLC. This allows for faster analysis times without sacrificing separation efficiency, making it highly suitable for high-throughput applications.

In a typical assay, this compound would be engineered to co-elute with the non-labeled ciprofibrate, ensuring that both compounds experience the same chromatographic conditions and enter the mass spectrometer at the same time. This co-elution is critical for the internal standard to effectively compensate for any fluctuations in the analytical system.

The following table outlines typical chromatographic conditions used for the separation of fibrate drugs.

ParameterHPLCUPLC
Column Type Reversed-Phase (e.g., C18, C8)Reversed-Phase (e.g., C18, C8)
Particle Size 3 - 5 µm< 2 µm
Column Dimensions 2.1 - 4.6 mm ID, 50 - 150 mm length nih.gov1.0 - 2.1 mm ID, 30 - 100 mm length
Flow Rate 0.5 - 1.5 mL/min0.2 - 0.8 mL/min
Mobile Phase Acetonitrile/Water + modifierAcetonitrile/Water + modifier
Advantage Robust and widely availableHigher resolution, faster run times

Strategic Selection of Stationary and Mobile Phases for Deuterated Analogs

The successful chromatographic analysis of this compound and its non-deuterated counterpart hinges on the strategic selection of the stationary and mobile phases, most commonly within a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

Stationary Phase Selection:

Reverse-phase columns are predominantly used for the analysis of fibrate compounds. The most common choice is an Acquity® UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm), which provides excellent separation for nonpolar to moderately polar compounds like ciprofibrate and its esters nih.gov. The C18 stationary phase, with its octadecylsilyl groups, offers hydrophobic interactions with the analyte. For related compounds, other stationary phases such as Primesep 200, which contains embedded acidic ionizable groups, have also been utilized, demonstrating the versatility available for method development sielc.com. The choice of a C18 column is strategic for deuterated analogs as it provides high resolving power, which is necessary to separate the analyte from complex matrix components.

Mobile Phase Optimization:

The mobile phase composition is optimized to achieve efficient separation, good peak shape, and a reasonable run time. A typical mobile phase for fibrate analysis is an isocratic mixture of methanol (B129727) and water, often in a ratio of 65:35% v/v nih.gov. Acetonitrile is another common organic modifier used in combination with an aqueous buffer, such as potassium dihydrogen orthophosphate, with the pH adjusted to control the ionization state of the analytes uninet.edu.

For deuterated analogs like this compound, it is important to consider the chromatographic isotope effect. Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, typically eluting slightly earlier from the column nih.gov. This is because deuterium atoms are larger than protium (B1232500) atoms, which can attenuate the intermolecular interactions between the analyte and the stationary phase nih.gov. Therefore, the chromatographic conditions must be finely tuned to ensure baseline separation from any residual protiated material and other potential interferences.

Table 1: Example Chromatographic Conditions for Fibrate Analysis

Parameter Condition Rationale
Column Acquity® UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) Provides high-efficiency separation for moderately polar compounds.
Mobile Phase Isocratic mixture of Methanol and Water (65:35 v/v) Simple, effective for elution, and provides good peak symmetry.
Flow Rate 0.3 mL/min Optimized for the column dimensions to ensure sharp peaks.
Column Temp. 25 °C Maintains consistent retention times and improves reproducibility.

| Detection | UV at 284 nm | Wavelength at which fibrates exhibit strong absorbance. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. It serves a dual purpose: confirming the molecular structure and assessing the degree and location of deuterium incorporation.

For isotopic purity assessment, NMR is used to confirm that the deuterium labels are in the intended positions and to quantify the level of enrichment. While ¹H NMR is useful for determining the amount of deuterium incorporation, Deuterium (²H) NMR can also be employed, especially for highly deuterated compounds sigmaaldrich.com. ²H NMR directly observes the deuteron (B1233211) signal, providing clear information for structure verification and impurity identification in highly enriched samples sigmaaldrich.com.

¹H NMR for Quantification of Deuterium Incorporation

Proton NMR (¹H NMR) is a primary technique for quantifying the level of deuterium incorporation in this compound. nih.gov The principle behind this quantification is the comparison of proton signal intensities. When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the signal corresponding to that proton in the ¹H NMR spectrum disappears or is significantly reduced in intensity.

In the case of this compound, the "d6" designation implies that six specific hydrogen atoms have been replaced by deuterium. By acquiring a ¹H NMR spectrum of the deuterated compound, the integral of the signals corresponding to the remaining protons can be compared to the reduced or absent signals at the sites of deuteration. The level of deuterium incorporation is determined by comparing the integration of a signal from a non-deuterated part of the molecule (an internal reference) with the integration of the residual proton signal from the deuterated position. nih.gov For instance, if a methyl group (-CH₃) is deuterated to a -CD₃ group, the singlet signal for the methyl protons will be absent or show a residual intensity corresponding to the percentage of non-deuterated species.

While ¹H NMR is a powerful tool, quantitative analysis can become challenging in complex mixtures of isotopologues and isotopomers, as multiple isotopic variants contribute to the proton resonances. nih.gov

Rigorous Method Validation Parameters for Research Applications

The validation of any bioanalytical method is crucial to ensure the reliability and reproducibility of the research data obtained. For methods employing this compound as an internal standard, validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). mdpi.comyoutube.com The key parameters assessed during validation include linearity, precision, accuracy, recovery, and the limits of detection and quantification.

Establishment of Linearity and Dynamic Calibration Ranges

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by analyzing a series of standards of known concentrations. For the analysis of fibrates in plasma, a typical calibration curve might be linear over a range from 0.095 µg/mL to 19.924 µg/mL. uninet.edu

The relationship between concentration and response is evaluated using a linear regression model. A key metric for linearity is the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.000. For bioanalytical methods, a correlation coefficient of 0.99 or greater is generally considered acceptable. usp.br

Table 2: Representative Linearity Data for a Bioanalytical Method

Parameter Acceptance Criterion Typical Result
Calibration Range Must cover expected sample concentrations 100 - 10,000 ng/mL
Regression Model Linear y = mx + c

| Coefficient of Determination (r²) | ≥ 0.99 | > 0.999 |

Assessment of Precision, Accuracy, and Recovery in Diverse Matrices

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, the precision should be within ±15% for all concentrations except for the lower limit of quantification, where it should not exceed 20%. mdpi.com

Accuracy is the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration or relative error (%RE). The acceptance criterion for accuracy is typically that the mean value should be within 15% of the nominal value. researchgate.net For related fibrate analyses, mean recovery percentages between 99.47% and 100.84% have been reported, which falls well within the ideal recovery range of 98.0% to 102.0%. usp.br

Recovery is the efficiency of the extraction procedure for an analyte from a biological matrix. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration.

Table 3: Summary of Precision and Accuracy Validation Parameters

Parameter Concentration Level Acceptance Criterion (%RSD or %RE)
Intra-day Precision Low, Medium, High QC ≤ 15%
Inter-day Precision Low, Medium, High QC ≤ 15%

| Accuracy | Low, Medium, High QC | Within ±15% of nominal value |

Determination of Limits of Detection and Quantification in Research Samples

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that produces a signal-to-noise ratio of approximately 3:1.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For bioanalytical methods, the LOQ is defined as the lowest concentration on the calibration curve where the precision is within 20% (%CV) and the accuracy is within 80-120% of the nominal concentration. uninet.edu The LOQ must be sensitive enough to measure the low concentrations of the analyte expected in the research samples. For example, a validated HPLC method for fenofibrate (B1672516) in human plasma reported an LOQ of 0.095 µg/mL. uninet.edu

Critical Considerations for Stable Isotope Internal Standards in Mass Spectrometry Research

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative mass spectrometry, aimed at enhancing the accuracy and precision of analytical measurements. These standards, particularly deuterated analogs, are invaluable for correcting variations that can occur during sample preparation and analysis. However, their effective implementation requires careful consideration of several critical factors to ensure data integrity and reliability.

Assessment of Isotopic Purity and Distribution

A fundamental prerequisite for the use of any stable isotope-labeled internal standard is a thorough assessment of its isotopic purity and distribution. The presence of unlabeled analyte (Ciprofibrate Ethyl Ester) in the this compound standard can lead to an overestimation of the native analyte's concentration. High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds. nih.govrsc.org By analyzing the full scan mass spectrum, the relative abundances of the desired deuterated isotopolog and any less-deuterated or unlabeled species can be accurately determined. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structural integrity and the specific positions of the deuterium labels within the molecule. rsc.org This is crucial as the stability of the deuterium labels is paramount; labels on exchangeable sites, such as on heteroatoms like oxygen or nitrogen, should be avoided. scispace.com

Table 1: Illustrative Isotopic Distribution of a Hypothetical Batch of this compound

IsotopologueRelative Abundance (%)
d6 (fully labeled)98.5
d51.1
d40.3
d0 (unlabeled)0.1

This table represents hypothetical data for illustrative purposes.

Mitigation Strategies for Matrix Effects and Ion Signal Suppression

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, represent a significant challenge in quantitative bioanalysis. kcasbio.commyadlm.org These effects can cause ion suppression or enhancement, leading to inaccurate and imprecise results. kcasbio.com Stable isotope-labeled internal standards like this compound are widely used to compensate for these matrix effects. kcasbio.com The underlying principle is that the deuterated standard will experience the same degree of ion suppression or enhancement as the native analyte, thereby maintaining a constant analyte-to-internal standard response ratio. kcasbio.com

However, the ability of a deuterated internal standard to perfectly correct for matrix effects is not always guaranteed. myadlm.org Differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix components as they elute. myadlm.orgwaters.com

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove a significant portion of interfering matrix components before LC-MS analysis.

Chromatographic Optimization: Modifying the chromatographic method to achieve better separation of the analyte and internal standard from interfering matrix components is a key strategy.

Dilution of Sample Extract: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Table 2: Impact of Sample Preparation on Matrix Effect for Ciprofibrate Ethyl Ester Analysis

Sample Preparation MethodMatrix Effect (%)
Protein Precipitation-45
Liquid-Liquid Extraction-20
Solid-Phase Extraction-8

This table displays hypothetical data to illustrate the reduction in ion suppression (negative matrix effect) with more rigorous sample cleanup.

Chromatographic Co-elution and Resolution with Native Analytes

The ideal behavior of a stable isotope-labeled internal standard is to co-elute perfectly with the native analyte. This ensures that both compounds are subjected to the same analytical conditions, including matrix effects, at the same time. kcasbio.com However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between the deuterated standard and the unlabeled analyte, particularly in reversed-phase chromatography. scispace.comwaters.com Deuterated compounds can sometimes be slightly less retentive and elute earlier than their non-deuterated counterparts. nih.govresearchgate.net

Even minor separation can be problematic if it occurs in a region of the chromatogram where the matrix effect is rapidly changing. myadlm.org This can lead to the analyte and internal standard experiencing different degrees of ion suppression, thereby compromising the accuracy of the quantification. waters.com Therefore, it is crucial to carefully evaluate the chromatographic behavior of this compound and the native Ciprofibrate Ethyl Ester during method development. The goal is to achieve the closest possible co-elution to ensure that the internal standard accurately reflects the behavior of the analyte.

Table 3: Chromatographic Retention Times for Ciprofibrate Ethyl Ester and this compound under Different Conditions

Chromatographic ColumnMobile PhaseRetention Time of Ciprofibrate Ethyl Ester (min)Retention Time of this compound (min)
C18Acetonitrile/Water5.255.23
Phenyl-HexylMethanol/Water4.884.87
CyanoAcetonitrile/Water3.123.12

This table presents hypothetical data to illustrate the potential for slight differences in retention time and the goal of achieving co-elution.

Ciprofibrate Ethyl Ester D6 As a Reference Material in Pharmaceutical Research and Development Quality Control

Role in Analytical Method Development for Related Compounds and Impurity Profiling

The development of robust analytical methods is a critical step in ensuring the safety and efficacy of pharmaceutical products. Ciprofibrate (B1669075) Ethyl Ester-d6 plays a pivotal role in this process, especially in methods designed to identify and quantify related compounds and potential impurities of ciprofibrate. During the synthesis of an active pharmaceutical ingredient (API) like ciprofibrate, several related substances and impurities can be generated. Regulatory authorities require the diligent monitoring and control of these impurities.

Stable isotope-labeled standards such as Ciprofibrate Ethyl Ester-d6 are considered the gold standard for internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This is because their physicochemical properties are nearly identical to the unlabeled analyte, but they are distinguishable by their mass. This characteristic allows for the accurate correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects.

In the context of impurity profiling, this compound is used to develop methods capable of accurately quantifying known and unknown impurities. A list of known impurities for ciprofibrate is presented in Table 1. The use of a deuterated internal standard ensures that the quantification of these impurities is reliable, even at very low concentrations. This is crucial for adhering to the stringent limits set by regulatory bodies for various impurities.

Table 1: Known Impurities of Ciprofibrate

Impurity Name Molecular Formula Molecular Weight ( g/mol )
Ciprofibrate EP Impurity A C₁₂H₁₄O₃ 206.24
Ciprofibrate EP Impurity B C₉H₈Cl₂O 203.07
Ciprofibrate EP Impurity C C₁₃H₁₆Cl₂O₂ 275.17
Ciprofibrate EP Impurity D C₁₄H₁₆Cl₂O₃ 303.18

The development of a stability-indicating HPLC method for ciprofibrate, for instance, would benefit from the use of this compound to ensure that the degradation products are accurately quantified and distinguished from the parent drug.

Application in Method Validation and Quality Assurance Procedures within Research Laboratories

Once an analytical method is developed, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This compound is instrumental in the validation of methods for ciprofibrate analysis.

The key validation parameters where a deuterated internal standard is beneficial include accuracy, precision, linearity, and robustness. The use of this compound helps in achieving high levels of accuracy and precision by compensating for potential sample loss during preparation and variability in instrument response.

For instance, in a bioequivalence study of two ciprofibrate tablet formulations, an HPLC-MS/MS method was validated to quantify ciprofibrate in human plasma. nih.gov While this particular study used a structural analog as an internal standard, the use of a deuterated standard like this compound would be the preferred approach to minimize variability and ensure the highest level of accuracy. nih.gov

A representative summary of validation parameters for an HPLC-MS/MS method for the quantification of ciprofibrate using a deuterated internal standard is presented in Table 2. This table illustrates the typical performance characteristics that would be assessed during method validation.

Table 2: Illustrative Validation Parameters for an HPLC-MS/MS Method for Ciprofibrate using a Deuterated Internal Standard

Validation Parameter Typical Acceptance Criteria Illustrative Performance
Linearity (r²) ≥ 0.99 0.998
Accuracy (% Recovery) 85% - 115% (90% - 110% at LLOQ) 98.5% - 103.2%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ) Intra-day: ≤ 5.8%, Inter-day: ≤ 7.2%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 10 ng/mL
Matrix Effect CV of IS-normalized matrix factor ≤ 15% Within acceptable limits

| Extraction Recovery | Consistent and reproducible | > 85% |

Within a quality assurance program, this compound is used in routine quality control checks to ensure the ongoing performance of the analytical method. By including quality control samples spiked with a known concentration of ciprofibrate and the internal standard in each analytical run, the laboratory can monitor the accuracy and precision of the results over time.

Importance as a Traceability Standard for Research-Grade Materials

Metrological traceability is a fundamental concept in analytical science, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.gov In pharmaceutical research, the traceability of measurements is crucial for ensuring the consistency and comparability of data across different laboratories and over time.

This compound, as a well-characterized reference material, plays a vital role in establishing this traceability chain for the analysis of ciprofibrate. When used as an internal standard, it links the measurement of an unknown sample to a certified reference material (CRM) of ciprofibrate. The concentration of the analyte in the sample is determined by the ratio of the analyte's response to the internal standard's response, which is then compared to a calibration curve prepared with known amounts of a ciprofibrate CRM and the internal standard.

This process ensures that the final reported concentration is traceable to the value assigned to the CRM. The use of stable isotope-labeled standards is a key component in the hierarchy of reference materials that establish traceability to national or international standards. copernicus.org This traceability is essential for the validation of research-grade materials and for ensuring the reliability of data submitted to regulatory agencies. By providing a stable and reliable reference point within each analysis, this compound underpins the quality and integrity of the analytical data generated in pharmaceutical research and development.

Future Perspectives and Emerging Research Trajectories for Deuterated Fibrates

Integration of Deuterated Ciprofibrate (B1669075) Ethyl Ester-d6 with Multi-Omics Approaches in Systems Biology

The era of systems biology, which seeks to understand complex biological systems as a whole, offers a fertile ground for exploring the nuanced effects of deuterated compounds like Ciprofibrate Ethyl Ester-d6. nih.govnih.govmdpi.com The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the pharmacological impact of this deuterated fibrate. nih.govnih.gov

By employing a multi-omics strategy, researchers can move beyond studying isolated pathways and begin to construct comprehensive models of how this compound influences cellular and organismal networks. For instance, transcriptomics can reveal changes in gene expression patterns induced by the deuterated compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics, in turn, can capture the downstream functional consequences by profiling changes in endogenous metabolites. nih.gov

This integrated approach is particularly valuable in the context of fibrate pharmacogenomics, where individual genetic variations can lead to variable drug responses. nih.gov By combining genomic data with other omics layers, researchers can identify novel biomarkers that predict patient response to this compound, paving the way for personalized medicine. The promise of systems biology lies in its ability to create a more complete picture of the interactions between drugs, genes, proteins, and metabolites, ultimately leading to a more profound understanding of disease and treatment. nih.govmdpi.com

Table 1: Potential Multi-Omics Applications for this compound

Omics Field Research Question Potential Insights
Genomics How do genetic variations influence the response to deuterated ciprofibrate? Identification of single nucleotide polymorphisms (SNPs) associated with drug efficacy and metabolism. nih.gov
Transcriptomics What are the downstream effects on gene expression following treatment? Understanding the regulation of lipid metabolism and inflammatory pathways.
Proteomics How does deuteration affect protein targets and off-target interactions? Elucidation of changes in protein abundance and signaling cascades.
Metabolomics What is the impact on the overall metabolic profile of the organism? Characterization of changes in lipid profiles and other key metabolic pathways. nih.gov

Development of Novel Deuteration Technologies for Enhanced Regioselectivity and Scalability

The synthesis of deuterated compounds has historically been a complex and costly endeavor. clearsynth.com However, recent advancements in deuteration technologies are addressing these challenges, focusing on improving regioselectivity—the ability to introduce deuterium (B1214612) at specific positions within a molecule—and scalability for large-scale production. nih.govresearchgate.net

The ability to precisely control the site of deuteration is crucial, as the pharmacological effects of deuterium substitution are highly dependent on its location within the molecule. Enhanced regioselectivity ensures that the desired metabolic stability is achieved without altering the compound's interaction with its biological target. Furthermore, scalable and cost-effective synthesis methods are essential for the transition of deuterated compounds from laboratory curiosities to clinically viable therapeutics. researchgate.net

Table 2: Comparison of Deuteration Technologies

Technology Description Advantages Challenges
Chemical Synthesis Traditional methods involving reactions like hydrogenation or dehalogenation. clearsynth.com Well-established procedures. Can be time-consuming and expensive for large quantities. clearsynth.com
Biosynthesis Use of living cells or organisms to incorporate deuterated precursors. clearsynth.com Can produce complex deuterated molecules. Often results in low yields and can be difficult to purify. clearsynth.com
Nanostructured Iron Catalysis Utilizes iron-based catalysts for H/D exchange with D₂O. nih.govresearchgate.net Scalable, cost-effective, and uses an inexpensive deuterium source. nih.gov Catalyst stability and reusability can be a concern.
Hydrogen Isotope Exchange (HIE) Direct exchange of hydrogen for deuterium on a substrate. acs.org Allows for late-stage deuteration of complex molecules. musechem.com Achieving high regioselectivity can be difficult. acs.org

Expansion of Applications in Mechanistic Toxicology Studies (Non-Clinical)

Deuterated compounds like this compound are invaluable tools in non-clinical mechanistic toxicology. The kinetic isotope effect (KIE), a phenomenon where the replacement of hydrogen with deuterium slows down chemical reactions, can be leveraged to investigate the metabolic pathways that lead to the formation of toxic metabolites. musechem.comnih.govresearchgate.net

By selectively deuterating different positions on a drug molecule, researchers can pinpoint the specific sites of metabolic attack by enzymes such as cytochrome P450. If deuteration at a particular site leads to a significant reduction in the formation of a known toxic metabolite, it provides strong evidence that this metabolic route is a key contributor to the drug's toxicity. researchgate.net This information is critical for designing safer drugs by modifying the molecular structure to block these undesirable metabolic pathways.

Furthermore, deuterated internal standards are essential for quantitative analysis in toxicology studies. musechem.comacs.org The use of this compound as an internal standard in mass spectrometry allows for the precise and accurate measurement of the non-deuterated drug and its metabolites in biological samples, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.in

Advanced Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems

Computational modeling and simulation are becoming increasingly powerful tools for predicting and understanding the effects of deuteration on biological systems. mdpi.comnih.gov These in silico approaches can provide valuable insights into the kinetic isotope effects that govern the metabolic stability and pharmacological activity of deuterated drugs.

Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the enzymatic reactions involved in drug metabolism. acs.org By simulating the reaction with both the deuterated and non-deuterated compound, researchers can predict the magnitude of the KIE and identify the rate-limiting steps in the metabolic pathway. acs.org This can help to rationalize experimentally observed metabolic profiles and guide the design of new deuterated drug candidates with improved pharmacokinetic properties.

Moreover, computational models can be used to study the impact of deuterium substitution on the binding affinity of a drug to its target receptor. While the effects are often subtle, they can be significant in some cases. Molecular dynamics simulations can provide a detailed picture of the drug-receptor interactions and help to predict whether deuteration will have a beneficial or detrimental effect on the drug's potency. The integration of these computational methods into the drug discovery and development process has the potential to accelerate the design of safer and more effective deuterated therapeutics.

Q & A

Q. How are ethical guidelines integrated into studies involving this compound’s hepatotoxic effects?

  • Methodological Answer: Preclinical trials require institutional animal care committee approval, emphasizing the 3Rs (Replacement, Reduction, Refinement). For example, tumor induction studies in rats must justify sample sizes and humane endpoints, referencing precedents like Rao and Subbarao (1997a) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.